1-benzyl-4-(4-methoxybenzyl)piperazine
CAS No.: 148120-38-1
Cat. No.: VC10892358
Molecular Formula: C19H24N2O
Molecular Weight: 296.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 148120-38-1 |
---|---|
Molecular Formula | C19H24N2O |
Molecular Weight | 296.4 g/mol |
IUPAC Name | 1-benzyl-4-[(4-methoxyphenyl)methyl]piperazine |
Standard InChI | InChI=1S/C19H24N2O/c1-22-19-9-7-18(8-10-19)16-21-13-11-20(12-14-21)15-17-5-3-2-4-6-17/h2-10H,11-16H2,1H3 |
Standard InChI Key | XWGYSHGVZIBZMF-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC=CC=C3 |
Canonical SMILES | COC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC=CC=C3 |
Introduction
Synthetic Routes and Optimization
Conventional Synthesis
The synthesis of 1-benzyl-4-(4-methoxybenzyl)piperazine parallels methods used for analogous piperazines such as 1-benzylpiperazine (BZP). A typical protocol involves:
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Alkylation of Piperazine: Reacting piperazine with 4-methoxybenzyl chloride in ethanol under reflux (65°C) .
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Acid-Base Workup: Isolation of the monohydrochloride salt followed by neutralization to yield the free base .
This method produces moderate yields (70–75%) but risks forming dibenzylated byproducts like 1,4-bis(4-methoxybenzyl)piperazine. To suppress byproduct formation, microwave-assisted synthesis has been proposed, which enhances reaction rates and selectivity .
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction time from hours to minutes and improves yield (85–90%) by promoting uniform heating. Key parameters include:
This method minimizes thermal degradation, making it preferable for large-scale production.
Analytical Characterization
Spectroscopic Methods
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GC-MS: Electron ionization (70 eV) produces characteristic fragments at m/z 296 (M⁺), 178 (benzyl loss), and 121 (methoxybenzyl fragment) .
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NMR: ¹H NMR (CDCl₃) signals include δ 7.3–7.1 (benzyl aromatic protons), δ 6.8–6.7 (methoxybenzyl protons), and δ 3.8 (methoxy singlet) .
Chromatographic Techniques
HPLC with C18 columns and UV detection (254 nm) achieves baseline separation from byproducts using acetonitrile/water (70:30) mobile phase .
Future Directions
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Targeted Synthesis: Optimizing microwave protocols to achieve >95% purity.
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Pharmacological Screening: Evaluating FAAH inhibition and α₁-adrenergic receptor binding in vitro.
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Toxicokinetics: Assessing metabolic stability and hepatotoxicity in rodent models.
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